molecular formula C17H15ClN2O3S B12198298 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12198298
M. Wt: 362.8 g/mol
InChI Key: CIOGESZQRDWKBA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (position 5), methoxy (position 2), and methyl (position 4) groups. The sulfonamide moiety is linked to a 3-quinolinyl group, distinguishing it from simpler benzenesulfonamide analogs.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-11-7-16(23-2)17(9-14(11)18)24(21,22)20-13-8-12-5-3-4-6-15(12)19-10-13/h3-10,20H,1-2H3

InChI Key

CIOGESZQRDWKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to introduce the chloro substituent.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate.

    Quinoline Coupling: The final step involves coupling the chlorinated and methoxylated benzenesulfonamide with 3-quinolinecarboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural Features and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring Linked Group Melting Point (°C) Key References
Target Compound 5-Cl, 2-OCH₃, 4-CH₃ 3-Quinolinyl Not reported
Compound 51 () 4-Benzylthio, 2-Cl, 5-sulfamoyl 3-Fluorophenyl 266–268
Compound IIIi () Para-nitro on benzenesulfonamide Styrylquinolin-7-yl Not reported
Glyburide Impurity A () 5-Cl, 2-OCH₃ 4-Sulfamoylphenethyl Not reported
4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)... 4-Sulfamoyl Pyrazol-1-yl Not reported

Key Observations :

  • Methoxy and methyl groups at positions 2 and 4 may reduce solubility compared to analogs with polar substituents (e.g., sulfamoyl or hydroxyl groups) .

Anticancer Activity

Table 2: Anticancer Activity of Sulfonamide Derivatives
Compound Name Cancer Cell Line (IC₅₀, μg/mL) Scaffold Type Key References
Target Compound Not reported Quinolinyl-benzenesulfonamide
Compound 18 () MCF-7: 90; HCT116: 35 Indol-3-ylideneamino-sulfonamide
Compound 8 () HCT116: <10 Benzylthio-chloro-oxadiazole
Compound 4 () Broad-spectrum (Kᵢ: 6.2–95 nM) Pyrazol-1-yl-sulfonamide

Key Observations :

  • The benzylthio-chloro-oxadiazole scaffold (Compound 8) exhibits superior activity (IC₅₀ <10 μg/mL) compared to simpler sulfonamides, suggesting that electron-withdrawing groups (e.g., Cl) and heterocyclic moieties enhance cytotoxicity .
  • The target compound’s quinolinyl group may confer selectivity toward specific cancer targets, though direct activity data are lacking .

Anti-HIV Integrase (HIV-IN) Activity

Table 3: HIV-IN Inhibitory Activity of Styrylquinoline-Sulfonamide Hybrids
Compound Name Substituents on Benzenesulfonamide Inhibitory Rate (%) Key Features References
IIIi (Nitro) Para-nitro 96.7 Strong electron-withdrawing group
IIIg (Methoxy) Para-methoxy 72.9 Electron-donating group
Target Compound N/A Not reported Methoxy at position 2

Key Observations :

  • Nitro groups at the benzenesulfonamide’s para position (Compound IIIi) maximize HIV-IN inhibition by increasing acidity and metal-ion chelation capacity .

Antifungal and Antimicrobial Activity

  • Triazole-sulfonamide hybrids () show moderate antifungal activity, with fluconazole-like structures outperforming simpler sulfonamides .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Nitro or chloro substituents enhance bioactivity by modulating electronic effects (e.g., HIV-IN inhibition in Compound IIIi , anticancer activity in Compound 8 ).

Heterocyclic Linkers: Quinolinyl, triazinyl, or pyrazolyl groups improve target specificity and binding affinity .

Steric Effects: Bulky groups (e.g., 3-quinolinyl) may limit solubility but enhance receptor interactions .

Biological Activity

5-Chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a synthetic compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be summarized with the following details:

  • IUPAC Name : 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
  • Molecular Formula : C16H16ClN2O3S
  • Molecular Weight : 362.8 g/mol
  • CAS Number : 1374680-37-1

Antimicrobial Activity

Quinoline derivatives, including 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide, have demonstrated significant antibacterial properties. A study highlighted that derivatives of quinoline exhibited potent activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. The minimum inhibitory concentrations (MICs) for several quinoline derivatives are summarized in Table 1.

Compound NameBacterial StrainMIC (μg/mL)
HD6B. subtilis8
HD6P. aeruginosaSynergistic with ciprofloxacin (FICI = 0.375)
5-Chloro CompoundS. aureus>500

The above findings indicate that this compound may serve as a potential therapeutic agent against antibiotic-resistant infections.

Anticancer Activity

Research has shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. The mechanism of action for 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves binding to these enzymes, leading to apoptosis in cancer cells.

A molecular dynamics simulation study indicated favorable binding interactions between this compound and target proteins associated with cancer cell growth. This suggests potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of alkaline phosphatase, with an IC50 value indicating its potency.

EnzymeIC50 (nM)
Alkaline Phosphatase6.0

This inhibition could have implications in therapeutic areas where modulation of enzyme activity is desired.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several quinoline derivatives, including the target compound. It was found that these compounds not only inhibited bacterial growth but also exhibited synergistic effects when used in combination with existing antibiotics like ciprofloxacin .
  • Cancer Cell Studies : In vitro studies demonstrated that the compound effectively induced apoptosis in specific cancer cell lines through kinase inhibition, which is crucial for cancer therapy development .
  • Toxicity Assessment : Hemolytic assays conducted on human red blood cells showed that at lower concentrations (up to 100 μg/mL), the compound exhibited minimal toxicity, making it a safer candidate for further therapeutic exploration .

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